molecular formula C10H11ClN2O B2376493 (S)-4-Aminochroman-6-carbonitrile hydrochloride CAS No. 2193051-89-5

(S)-4-Aminochroman-6-carbonitrile hydrochloride

Cat. No. B2376493
CAS RN: 2193051-89-5
M. Wt: 210.66
InChI Key: IOYBHSHUWNHLLO-FVGYRXGTSA-N
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Description

“(S)-4-Aminochroman-6-carbonitrile hydrochloride” is a hydrochloride salt of an organic compound. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base . Hydrochlorides are commonly used in medications to improve their water solubility .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined using various experimental methods .

Scientific Research Applications

Buffering Agent in Biochemistry and Molecular Biology

(S)-4-Aminochroman-6-carbonitrile hydrochloride: can serve as a buffering agent in laboratory experiments. Specifically, it is useful in maintaining pH levels close to neutral. Researchers commonly employ it in techniques like gel electrophoresis, protein purification, and biochemical assays .

Antimetabolite and Anticancer Properties

This compound has been investigated for its potential as an antimetabolite and anticancer agent. Its unique structure may interfere with cellular processes, making it a subject of interest in cancer research . Further studies are needed to explore its precise mechanisms and therapeutic applications.

Antibacterial and Antiallergic Activities

Researchers have explored the antibacterial and antiallergic properties of (S)-4-Aminochroman-6-carbonitrile hydrochloride . These investigations aim to understand its effects on microbial growth and allergic responses .

Calcium Channel Antagonist

The compound’s interaction with calcium channels has attracted attention. As a calcium channel antagonist, it may impact cellular calcium signaling pathways. This property could have implications for cardiovascular health and neurological disorders .

Anti-Inflammatory and Analgesic Effects

Preliminary studies suggest that (S)-4-Aminochroman-6-carbonitrile hydrochloride possesses anti-inflammatory and analgesic properties. Researchers explore its potential in managing pain and inflammation .

Other Potential Applications

Beyond the mentioned areas, this compound may have additional applications, such as antihypertensive effects, antituberculostatic activity, and more. However, further research is necessary to fully uncover its diverse roles .

properties

IUPAC Name

(4S)-4-amino-3,4-dihydro-2H-chromene-6-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10;/h1-2,5,9H,3-4,12H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYBHSHUWNHLLO-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Aminochroman-6-carbonitrile hydrochloride

CAS RN

2193051-89-5
Record name (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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